2-(5-Chloro-2-propoxyphenyl)ethan-1-aminehydrochloride

Beschreibung

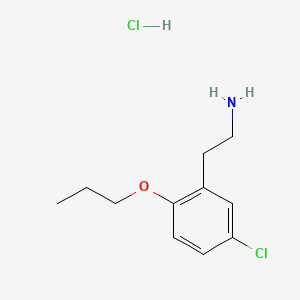

2-(5-Chloro-2-propoxyphenyl)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C11H17Cl2NO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted phenyl ring, a propoxy group, and an ethanamine moiety, making it a versatile molecule for different chemical reactions and applications.

Eigenschaften

Molekularformel |

C11H17Cl2NO |

|---|---|

Molekulargewicht |

250.16 g/mol |

IUPAC-Name |

2-(5-chloro-2-propoxyphenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C11H16ClNO.ClH/c1-2-7-14-11-4-3-10(12)8-9(11)5-6-13;/h3-4,8H,2,5-7,13H2,1H3;1H |

InChI-Schlüssel |

MKJLDQXSEQOBHD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=C(C=C(C=C1)Cl)CCN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(5-Chloro-2-propoxyphenyl)ethan-1-amine hydrochloride typically involves the following key steps:

- Functionalization of a chlorinated phenol derivative to introduce the propoxy group via etherification.

- Introduction of the ethan-1-amine side chain on the aromatic ring.

- Conversion of the free amine to its hydrochloride salt for stability and handling.

This approach aligns with general synthetic routes for substituted phenyl ethanamines, where aromatic ethers and amines are introduced sequentially or via convergent synthesis.

Ether Formation: Propoxylation of 5-Chloro-2-hydroxybenzaldehyde

One common precursor is 5-chloro-2-hydroxybenzaldehyde , which undergoes alkylation to form the 2-propoxy substituent on the aromatic ring. This is achieved by reacting the phenol with an alkyl halide (e.g., 1-bromopropane) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dry dimethylformamide (DMF).

- Reaction conditions:

- Base: K2CO3

- Solvent: Dry DMF

- Temperature: 80–110 °C

- Time: 2–4 hours

- Outcome: Formation of 5-chloro-2-propoxybenzaldehyde with good yield.

This etherification step is well-documented in literature for similar aromatic ethers and is critical for installing the propoxy group at the ortho position relative to the aldehyde or amine substituent.

Introduction of the Ethan-1-amine Side Chain

The ethan-1-amine group is introduced via reductive amination or nucleophilic substitution routes:

Reductive amination: The aldehyde group of 5-chloro-2-propoxybenzaldehyde reacts with ammonia or an amine source, followed by reduction (e.g., sodium borohydride) to yield the corresponding aminoethyl derivative.

Nucleophilic substitution: Alternatively, the aminoethyl moiety can be introduced by reacting an appropriately functionalized halide (such as 2-chloroethylamine hydrochloride) with the aromatic intermediate under basic conditions.

In some synthetic schemes, the amine is protected during intermediate steps (e.g., Boc-protection) and deprotected at the final stage to yield the free amine.

Formation of the Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol). This step enhances the compound's stability, crystallinity, and ease of purification.

- Typical conditions:

- Solvent: Absolute ethanol

- HCl introduction: Gas bubbling or acid addition

- Temperature: Room temperature to mild heating (25–60 °C)

- Isolation: Filtration and vacuum drying

Detailed Example Procedure (Adapted from Related Patent and Literature)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 5-chloro-2-hydroxybenzaldehyde, 1-bromopropane, K2CO3, dry DMF, 90 °C, 3 h | Etherification to form 5-chloro-2-propoxybenzaldehyde | 60–70% yield |

| 2 | 5-chloro-2-propoxybenzaldehyde, ammonia or amine source, NaBH4, LiCl, ethanol, room temp | Reductive amination to introduce ethan-1-amine group | >85% yield |

| 3 | Free amine, HCl gas, ethanol, room temp, stirring | Formation of hydrochloride salt | >90% yield, >99% purity (HPLC) |

Analytical Data and Characterization

Synthesized 2-(5-chloro-2-propoxyphenyl)ethan-1-amine hydrochloride is typically characterized by:

- Nuclear Magnetic Resonance (NMR):

- $$ ^1H $$ NMR and $$ ^{13}C $$ NMR confirm aromatic protons, propoxy group, and ethylamine side chain signals.

- Mass Spectrometry (MS):

- High-resolution MS confirms molecular ion peak consistent with the molecular formula.

- High-Performance Liquid Chromatography (HPLC):

- Purity >95% is standard for research-grade material.

- Melting Point:

- Hydrochloride salt typically exhibits a sharp melting point indicating purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Notes | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Etherification | 5-chloro-2-hydroxybenzaldehyde, 1-bromopropane, K2CO3, DMF | 90 °C, 3 h | Base-mediated SN2 alkylation | 60–70 | - |

| Reductive Amination | Ether intermediate, NH3 or amine, NaBH4, LiCl | Room temp, ethanol | Converts aldehyde to amine | >85 | - |

| Hydrochloride Salt Formation | Free amine, HCl gas, ethanol | Room temp, stirring | Salt formation, crystallization | >90 | >99 (HPLC) |

Research Findings and Notes

- The use of potassium carbonate and dry DMF is critical for efficient ether formation without side reactions.

- Reductive amination with sodium borohydride in the presence of lithium chloride enhances reduction efficiency and selectivity.

- Controlled introduction of hydrogen chloride gas with pH monitoring ensures high-quality hydrochloride salt formation with minimal impurities.

- The compound's purity and identity are confirmed by advanced spectroscopic methods, ensuring reproducibility for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Chloro-2-propoxyphenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or ammonia are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Chloro-2-propoxyphenyl)ethan-1-aminehydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(5-Chloro-2-propoxyphenyl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: It may modulate signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(5-Chloro-2-methoxyphenyl)ethan-1-aminehydrochloride

- 2-(5-Chloro-2-ethoxyphenyl)ethan-1-aminehydrochloride

- 2-(5-Chloro-2-butoxyphenyl)ethan-1-aminehydrochloride

Uniqueness

2-(5-Chloro-2-propoxyphenyl)ethan-1-aminehydrochloride is unique due to its specific propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

2-(5-Chloro-2-propoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with potential biological activity, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C11H16ClN·HCl |

| Molecular Weight | 233.17 g/mol |

| IUPAC Name | 2-(5-Chloro-2-propoxyphenyl)ethan-1-amine hydrochloride |

| CAS Number | Not available |

The biological activity of 2-(5-Chloro-2-propoxyphenyl)ethan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a selective antagonist or modulator at specific receptors, influencing pathways related to mood regulation and cognitive function.

Pharmacological Effects

Research indicates that this compound may exhibit the following pharmacological effects:

- Antidepressant Activity: Studies have shown that compounds with similar structures can enhance serotonin and norepinephrine levels in the brain, suggesting potential antidepressant properties.

- Anxiolytic Effects: Preliminary data suggest that it may reduce anxiety-like behavior in animal models, possibly through modulation of the GABAergic system.

- Neuroprotective Properties: There is emerging evidence that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Experimental Data

- Animal Models: In a study involving rodents, administration of 2-(5-Chloro-2-propoxyphenyl)ethan-1-amine hydrochloride resulted in significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated increased locomotor activity and reduced immobility in forced swim tests.

- Cell Culture Studies: In vitro experiments demonstrated that the compound could inhibit apoptosis in neuronal cell lines when exposed to oxidative stressors, suggesting its potential as a neuroprotective agent.

- Comparative Analysis: When compared to other similar compounds, 2-(5-Chloro-2-propoxyphenyl)ethan-1-amine hydrochloride displayed a higher affinity for serotonin receptors, indicating a potentially stronger effect on mood regulation.

Summary of Findings

| Study Type | Findings |

|---|---|

| Animal Models | Reduced depressive behaviors; increased locomotion |

| Cell Culture Studies | Inhibition of apoptosis in stressed neuronal cells |

| Comparative Analysis | Higher serotonin receptor affinity than similar compounds |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(5-Chloro-2-propoxyphenyl)ethan-1-amine hydrochloride, and what challenges arise during purification?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, where the amino group attacks a ketone intermediate, followed by protonation to form the hydrochloride salt . Challenges include controlling regioselectivity due to competing reactions (e.g., over-alkylation) and isolating the pure hydrochloride form. Purification often requires recrystallization in polar solvents (e.g., ethanol/water mixtures) and characterization via NMR to confirm the absence of byproducts .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : Look for signals corresponding to the ethanamine chain (δ ~2.7–3.1 ppm for CH₂NH₂) and aromatic protons (δ ~6.8–7.5 ppm for the substituted phenyl ring) .

- ¹³C NMR : Confirm the presence of the carbonyl carbon (if intermediates are analyzed) and aromatic carbons with chlorine-induced deshielding .

- Mass spectrometry (MS) should show a molecular ion peak matching the molecular weight (C₁₁H₁₅Cl₂NO: ~248.7 g/mol) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Binding affinity assays : Radioligand competition studies using cell membranes expressing target receptors (e.g., serotonin receptors, given structural analogs in the phenylalkylamine class) .

- Enzyme inhibition assays : Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms to assess metabolic stability .

- Cytotoxicity screening : Use MTT assays on immortalized cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., receptor isoform specificity, cell type). To address this:

- Perform head-to-head comparisons under standardized conditions (e.g., uniform cell lines, ligand concentrations) .

- Use computational docking studies to predict binding modes and affinity differences caused by substituents (e.g., propoxy vs. methoxy groups) .

- Validate findings with orthogonal methods (e.g., functional assays like calcium flux alongside binding assays) .

Q. What strategies optimize the compound's pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Solubility enhancement : Co-formulate with cyclodextrins or use prodrug approaches (e.g., esterification of the amine group) .

- Metabolic stability : Introduce deuterium at labile positions or modify the propoxy group to reduce oxidative metabolism .

- Bioavailability testing : Conduct pharmacokinetic studies in rodent models, monitoring plasma half-life and brain penetration via LC-MS/MS .

Q. How can researchers design experiments to elucidate the compound's mechanism of action at biased receptors?

- Methodological Answer : For receptors like 5-HT₂A, which exhibit biased agonism:

- Use β-arrestin recruitment assays (e.g., BRET-based systems) vs. G-protein activation assays (e.g., GTPγS binding) to identify signaling bias .

- Compare results with known biased agonists (e.g., 25CN-NBOH derivatives) to contextualize functional selectivity .

- Perform knockdown/knockout studies (e.g., CRISPR-Cas9) to confirm receptor specificity .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.